molecular formula C6H5ClO4 B1234635 2-Chloromuconic acid CAS No. 28823-37-2

2-Chloromuconic acid

Cat. No. B1234635
CAS RN: 28823-37-2
M. Wt: 176.55 g/mol
InChI Key: OZNNVVBQWHRHHH-TZFCGSKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloromuconic acid is a monochloromuconic acid.

Scientific Research Applications

Microbial Degradation and Environmental Impact

  • 2-Chloromuconic acid plays a significant role in the microbial degradation of chlorinated aromatic compounds, such as 2,4-Dichlorophenoxyacetic Acid (‘2,4-D’). Microorganisms like Aspergillus niger van Tiegh and Corynebacterium have been observed to metabolize these compounds, with 2-chloromuconic acid being a key intermediate product (Faulkner & Woodcock, 1964).

Water Treatment and Pollution Control

  • In the context of wastewater treatment, 2-chloromuconic acid is used as a model compound to study the efficiency of advanced oxidation processes coupled with biodegradation. These processes are crucial for treating wastewaters containing biologically recalcitrant and inhibitory organics, including chlorinated aromatic compounds (Marsolek & Rittmann, 2016).

Biochemical Research and Industrial Applications

  • 2-Chloromuconic acid has been studied for its potential use in enzymatic production of various chemicals. For instance, research on the biocatalytic hydrolysis of chlorinated nicotinamides by amidases offers insight into its application in the industrial production of important building blocks for agrochemicals and pharmaceuticals (Zheng et al., 2018).

Electrochemical Studies

  • Electrochemical studies, such as the investigation of the reduction mechanism of chlorinated organic acids on mercury electrodes, are essential for understanding the behavior of these compounds under various environmental conditions. This knowledge is crucial for applications in fields like environmental monitoring and pollution control (Montoya & Mellado, 2008).

Biotransformation and Microbial Studies

  • The biotransformation of chlorinated pyridines into chloronicotinic acids by microorganisms, such as Rhodococcus erythropolis, is another area of interest. This process is important for the development of environmentally friendly methods for producing key precursors in pesticide and medicine synthesis (Jin et al., 2011).

properties

CAS RN

28823-37-2

Product Name

2-Chloromuconic acid

Molecular Formula

C6H5ClO4

Molecular Weight

176.55 g/mol

IUPAC Name

(2Z,4E)-2-chlorohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H5ClO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/b3-1+,4-2-

InChI Key

OZNNVVBQWHRHHH-TZFCGSKZSA-N

Isomeric SMILES

C(=C/C(=O)O)\C=C(\C(=O)O)/Cl

SMILES

C(=CC(=O)O)C=C(C(=O)O)Cl

Canonical SMILES

C(=CC(=O)O)C=C(C(=O)O)Cl

Other CAS RN

52050-02-9

synonyms

2-chloro-cis,cis-muconate
2-chloro-cis,cis-muconic acid
2-chloromuconate
2-chloromuconic acid
2-chloromuconic acid, (E,Z)-isomer
2-chloromuconic acid, (Z,Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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